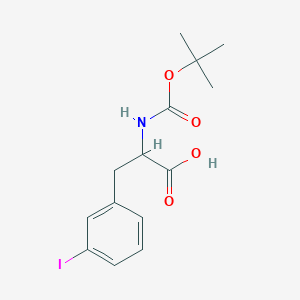

N-Boc-3-iodo-DL-phenylalanine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-iodo-DL-phenylalanine typically involves the iodination of N-Boc-phenylalanine. One common method includes the use of iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, to introduce the iodine atom at the 3-position of the phenyl ring . The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

化学反応の分析

Types of Reactions

N-Boc-3-iodo-DL-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Major Products Formed

Substitution Reactions: Products include azido or thiol derivatives of N-Boc-phenylalanine.

Coupling Reactions: Products include biaryl compounds or alkynyl derivatives, depending on the coupling partner used.

科学的研究の応用

Key Applications

-

Peptide Synthesis

- N-Boc-3-iodo-DL-phenylalanine serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its Boc group allows for selective deprotection under mild acidic conditions, facilitating the incorporation of this amino acid into peptide chains. This method is widely used for synthesizing custom-designed peptides for therapeutic applications .

-

Drug Development

- The compound is instrumental in drug design, particularly for developing peptide-based therapeutics. Its iodine substitution allows for radiolabeling, which is essential in tracking the distribution and metabolism of drugs within biological systems. Research indicates that derivatives of this compound exhibit antiproliferative effects in cancer cell lines, suggesting potential applications in targeted cancer therapies .

- Bioconjugation

- Protein Engineering

- Neuroscience Research

- Radiolabeling

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Boc-DL-phenylalanine | No iodine substitution | Commonly used as a standard amino acid derivative |

| N-Boc-3-bromo-DL-phenylalanine | Bromine instead of iodine | Different leaving group properties |

| N-Boc-L-tyrosine | Hydroxyl group on aromatic ring | Different side chain functionality |

| N-Boc-L-leucine | Aliphatic side chain | Distinct from aromatic compounds |

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of derivatives of this compound on various cancer cell lines. Results indicated significant reductions in cell viability, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Radiolabeled Peptides

Research involving radiolabeled peptides synthesized using this compound demonstrated improved imaging quality in PET scans for tumor localization. The iodine isotopes allowed for precise tracking of peptide distribution within biological systems, enhancing diagnostic capabilities .

Case Study 3: Protein Interaction Studies

In protein interaction studies, this compound was incorporated into model peptides to investigate binding affinities with specific receptors. The findings revealed critical insights into receptor-ligand interactions that could inform drug design strategies targeting neurological disorders .

作用機序

The mechanism of action of N-Boc-3-iodo-DL-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The iodine atom can participate in halogen bonding, affecting the folding and stability of proteins. Additionally, the Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amino acid .

類似化合物との比較

Similar Compounds

N-Boc-4-iodo-L-phenylalanine: Similar to N-Boc-3-iodo-DL-phenylalanine but with the iodine atom at the 4-position of the phenyl ring.

N-Boc-3-chloro-DL-phenylalanine: Contains a chlorine atom instead of iodine at the 3-position.

N-Boc-3-bromo-DL-phenylalanine: Contains a bromine atom instead of iodine at the 3-position.

Uniqueness

This compound is unique due to the presence of the iodine atom, which can engage in specific interactions such as halogen bonding, making it valuable in the design of novel bioactive molecules and materials .

生物活性

N-Boc-3-iodo-DL-phenylalanine is a derivative of the essential amino acid phenylalanine, featuring a tert-butoxycarbonyl (Boc) protective group and an iodine atom at the 3-position of the phenyl ring. This compound has garnered attention in medicinal chemistry due to its unique structural properties that enhance its reactivity and potential biological applications.

The presence of the Boc group allows for selective deprotection under mild acidic conditions, which is crucial for further chemical transformations. The iodine atom acts as an excellent leaving group, facilitating nucleophilic substitutions and coupling reactions. For instance, this compound can be utilized in Stille coupling reactions to synthesize vinylindole derivatives, which exhibit significant biological activity.

Synthesis Methods:

- Direct iodination of phenylalanine : This involves introducing the iodine atom at the desired position on the aromatic ring.

- Boc protection : The amino group is protected using Boc anhydride to prevent unwanted reactions during subsequent steps.

- Deprotection : Under mild acidic conditions, the Boc group can be selectively removed to yield free amino groups for further functionalization.

Biological Activity

Research indicates that this compound and its derivatives exhibit notable biological activities, particularly in cancer therapy. Studies have shown that compounds derived from this structure can inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Its derivatives have been evaluated for their interactions with enzymes such as indoleamine 2,3-dioxygenase (IDO1) and DNA polymerase gamma, showing promising inhibitory effects .

- Antiproliferative Effects : The compound has demonstrated significant antiproliferative effects in vitro, indicating its potential role in cancer treatment .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Anticancer Activity :

- Enzyme Interaction :

- Inhibitory assays showed that N-tritylated derivatives of phenylalanine, including those with iodine substitutions, exhibited varying degrees of inhibition against reverse transcriptase enzymes. The p-iodo derivative showed an IC50 value of 1 µM, indicating strong inhibitory activity compared to other derivatives .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Boc-DL-phenylalanine | No iodine substitution | Standard amino acid |

| N-Boc-3-bromo-DL-phenylalanine | Bromine instead of iodine | Moderate enzyme inhibition |

| N-Boc-L-tyrosine | Hydroxyl group on aromatic ring | Antioxidant properties |

| N-Boc-L-leucine | Aliphatic side chain | Limited biological activity |

特性

IUPAC Name |

3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTBEGFNTNOLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。